For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of Bisindolylmaleimide VIII
Introduction
Bisindolylmaleimide VIII (also known as Ro 31-7549) is a potent and selective cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3] As a member of the bisindolylmaleimide class of compounds, it has been extensively utilized in cell signaling research to probe the multifaceted roles of PKC in various cellular processes.[4] While its primary mechanism of action is the direct inhibition of PKC, emerging evidence reveals that Bisindolylmaleimide VIII can also elicit significant biological effects through PKC-independent pathways, particularly in the regulation of apoptosis.[5] This guide provides a comprehensive overview of its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Competitive Inhibition of Protein Kinase C
The principal mechanism of action for Bisindolylmaleimide VIII is its function as a reversible, ATP-competitive inhibitor of Protein Kinase C.[3][6] It selectively binds to the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream substrates.[6][7] This action effectively blocks the signal transduction cascade mediated by PKC. The compound exhibits a degree of specificity for different PKC isozymes, showing a preference for PKCα over other isoforms like βI, βII, γ, and ε.[1][6][8]
Caption: ATP-competitive inhibition of Protein Kinase C by Bisindolylmaleimide VIII.
Quantitative Data: Inhibitory Potency
The inhibitory activity of Bisindolylmaleimide VIII has been quantified against a panel of PKC isozymes and in cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | IC50 Value (nM) | Source |
| Rat Brain PKC (mixed) | 158 | [1][3][6][8][9] |
| PKC-α | 53 | [1][3][6][8][9] |
| PKC-βI | 195 | [1][3][6][8][9] |
| PKC-βII | 163 | [1][3][6][8][9] |
| PKC-γ | 213 | [1][3][6][8][9] |
| PKC-ε | 175 | [1][3][6][8][9] |
| Carbachol-evoked Noradrenaline Release | 600 | [3][6][7] |
PKC-Independent Mechanism: Enhancement of Apoptosis
Bisindolylmaleimide VIII has been shown to potentiate apoptosis mediated by death receptors, specifically Fas and Death Receptor 5 (DR5/TRAIL-R2).[5][10] This pro-apoptotic activity occurs through a mechanism that is independent of its PKC inhibitory function.[2][5]
When used in combination with a DR5 agonist (like the monoclonal antibody TRA-8), Bisindolylmaleimide VIII leads to a synergistic and sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[5] This activation is dependent on MAPK Kinase 4 (MKK4) and the initiator caspase, Caspase-8.[5]
Furthermore, the synergistic induction of apoptosis involves the mitochondrial pathway.[5] While Bisindolylmaleimide VIII alone can induce a loss of mitochondrial membrane potential without the subsequent release of cytochrome c, its presence significantly enhances the loss of membrane potential and the release of cytochrome c when DR5 is stimulated.[5] This enhanced activation of the JNK/p38 pathway and the destabilization of the mitochondrial membrane are crucial for the synergistic induction of death receptor-mediated apoptosis.[5]
Caption: Bisindolylmaleimide VIII enhancement of DR5-mediated apoptosis.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a standard procedure for measuring the inhibitory effect of Bisindolylmaleimide VIII on PKC activity in a biochemical assay format. The principle involves quantifying the phosphorylation of a substrate in the presence and absence of the inhibitor.[11][12][13]
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation :
-
Kinase Buffer : Prepare a suitable buffer, typically containing Tris-HCl (pH 7.5), MgCl2, and other components as required for optimal enzyme activity.[12]
-
Enzyme and Substrate : Dilute purified, recombinant PKC isozyme and a specific peptide substrate to their final working concentrations in the kinase buffer.
-
Inhibitor : Perform a serial dilution of Bisindolylmaleimide VIII (typically from a concentrated DMSO stock) to generate a range of concentrations for IC50 determination.
-
ATP : Prepare an ATP solution in the kinase buffer. The concentration should be near the Km value for ATP for competitive inhibition studies.
-
-
Assay Procedure :
-
In a microplate, add the PKC enzyme, substrate peptide, and the diluted Bisindolylmaleimide VIII or vehicle control (DMSO).
-
Allow a brief pre-incubation period (5-10 minutes) at room temperature for the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., EDTA or orthophosphoric acid).[14]
-
-
Detection and Analysis :
-
Quantify the amount of phosphorylated substrate using a suitable detection method. Common methods include:
-
Calculate the percentage of inhibition for each concentration of Bisindolylmaleimide VIII relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Western Blot Assay for JNK/p38 Pathway Activation
This protocol describes how to assess the effect of Bisindolylmaleimide VIII on the phosphorylation status of JNK and p38 in cultured cells, as a measure of the activation of this signaling pathway.[5][17]
Methodology:
-
Cell Culture and Treatment :
-
Plate cells (e.g., Jurkat T-cells) at an appropriate density and allow them to adhere or recover overnight.
-
Treat the cells with Bisindolylmaleimide VIII (e.g., 5 µM) or vehicle (DMSO) for a specified pre-incubation period.
-
Stimulate the cells with a DR5 agonist (e.g., TRA-8 antibody) for various time points (e.g., 0, 1, 2, 4, 6 hours).
-
-
Protein Extraction :
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting :
-
Normalize protein samples to the same concentration and denature them by boiling in Laemmli sample buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection :
-
Block the membrane with a suitable blocking solution (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38).
-
As loading controls, probe separate blots or strip and re-probe the same blot with antibodies against total JNK, total p38, or a housekeeping protein like GAPDH or β-actin.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein or loading control signal to determine the relative increase in pathway activation across different treatment conditions.
-
Other Potential Cellular Targets
While PKC is the primary target, proteomic and kinase profiling studies have suggested that bisindolylmaleimides may interact with other kinases and proteins.[4] A broad screening identified potential interactions between Bisindolylmaleimide VIII and kinases such as AKT, p70/p90 S6 kinases, PKA, and PAK1.[18] Another study on the broader bisindolylmaleimide class identified cyclin-dependent kinase 2 (CDK2), adenosine kinase, and quinone reductase type 2 as novel targets.[4] These findings highlight the importance of interpreting results from cellular studies with caution and considering potential off-target effects, especially at higher concentrations.
Conclusion
Bisindolylmaleimide VIII is a valuable pharmacological tool for studying cellular signaling. Its primary mechanism of action is the potent and selective ATP-competitive inhibition of PKC isoforms. However, its ability to synergistically enhance death receptor-mediated apoptosis via a PKC-independent mechanism involving the MKK4-JNK/p38 axis and the mitochondrial pathway adds a significant layer to its biological activity profile. For professionals in research and drug development, a thorough understanding of these distinct mechanisms is critical for the accurate design and interpretation of experiments and for exploring the therapeutic potential of modulating these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bisindolylmaleimide VIII | Ro 31-7549 | PKC Inhibitors | TargetMol [targetmol.com]
- 3. Ro-31-7549, Monohydrate [sigmaaldrich.com]
- 4. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisindolylmaleimide VIII enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and the mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Bisindolylmaleimide VIII (acetate) - Biochemicals - CAT N°: 13333 [bertin-bioreagent.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Bisindolylmaleimide VIII acetate | Apoptosis | PKC | TargetMol [targetmol.com]
- 10. Bisindolylmaleimide VIII facilitates Fas-mediated apoptosis and inhibits T cell-mediated autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [protocols.io]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. selleckchem.com [selleckchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
